4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene
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Overview
Description
4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is an organic compound with the molecular formula C13H9BrClFO. It is a derivative of benzene, substituted with benzyloxy, bromo, chloro, and fluoro groups. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of pharmaceuticals, such as brilanestrant, a selective estrogen receptor degrader .
Mode of Action
The mode of action of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene involves reactions at the benzylic position . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Biochemical Pathways
The compound can participate in Suzuki–Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (31557) and structure , would influence its pharmacokinetic behavior.
Result of Action
Similar compounds have been used in the synthesis of pharmaceuticals that degrade estrogen receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of a catalyst, the temperature, and the pH of the environment . Additionally, the compound’s stability could be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Substitution Reactions:
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: Used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: A simpler derivative with similar substituents but lacking the benzyloxy group.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another derivative with different substituents.
Uniqueness
4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group, in particular, enhances its utility in various synthetic applications.
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLITPOGDUCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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